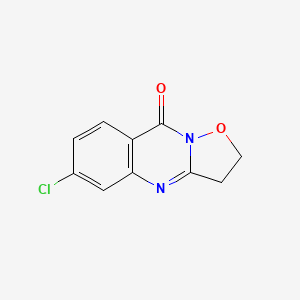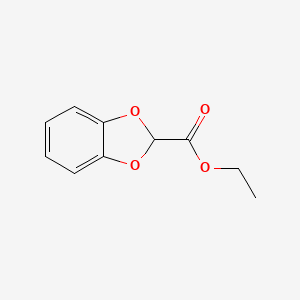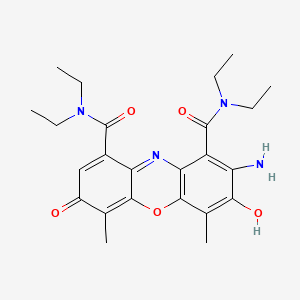
2-Amino-N,N,N',N'-tetraethyl-7-hydroxy-4,6-dimethyl-3-oxo-3H-phenoxazine-1,9-dicarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-N,N,N’,N’-tetraethyl-7-hydroxy-4,6-dimethyl-3-oxo-3H-phenoxazine-1,9-dicarboxamide is a complex organic compound with a molecular formula of C24H30N4O5 and a molecular weight of 454.52 g/mol . This compound is known for its unique structure, which includes multiple functional groups such as amines, hydroxyl, and carbonyl groups. It has significant applications in various fields, including medicinal chemistry and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N,N,N’,N’-tetraethyl-7-hydroxy-4,6-dimethyl-3-oxo-3H-phenoxazine-1,9-dicarboxamide involves multiple steps. One common method includes the reaction of 2-amino-4,6-dimethylphenol with diethyl oxalate to form an intermediate, which is then reacted with ethylamine under controlled conditions to yield the final product . The reaction conditions typically involve refluxing in an organic solvent such as ethanol or methanol, with the use of catalysts like p-toluenesulfonic acid to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production. Parameters such as temperature, pressure, and reaction time are carefully controlled to maximize efficiency and minimize waste.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-N,N,N’,N’-tetraethyl-7-hydroxy-4,6-dimethyl-3-oxo-3H-phenoxazine-1,9-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The amino groups can participate in nucleophilic substitution reactions with halides to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include various substituted phenoxazine derivatives, which can have different functional groups depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-Amino-N,N,N’,N’-tetraethyl-7-hydroxy-4,6-dimethyl-3-oxo-3H-phenoxazine-1,9-dicarboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique optical properties.
Medicine: Studied for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Wirkmechanismus
The mechanism of action of 2-Amino-N,N,N’,N’-tetraethyl-7-hydroxy-4,6-dimethyl-3-oxo-3H-phenoxazine-1,9-dicarboxamide involves its interaction with specific molecular targets. In biological systems, it can bind to proteins and enzymes, altering their activity. The compound’s hydroxyl and amino groups allow it to form hydrogen bonds and other interactions with biomolecules, influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-7-hydroxy-4,6-dimethyl-3-oxo-3H-phenoxazine-1,9-dicarboxylic acid bis-diethylamide: Similar structure but different functional groups.
3,10,12-trimethyl-2-amino-N,N,N’,N’-tetraethyl-phenoxazine: Similar core structure with additional methyl groups.
Uniqueness
2-Amino-N,N,N’,N’-tetraethyl-7-hydroxy-4,6-dimethyl-3-oxo-3H-phenoxazine-1,9-dicarboxamide is unique due to its combination of functional groups, which confer specific chemical and physical properties.
Eigenschaften
CAS-Nummer |
57270-61-8 |
|---|---|
Molekularformel |
C24H30N4O5 |
Molekulargewicht |
454.5 g/mol |
IUPAC-Name |
2-amino-1-N,1-N,9-N,9-N-tetraethyl-3-hydroxy-4,6-dimethyl-7-oxophenoxazine-1,9-dicarboxamide |
InChI |
InChI=1S/C24H30N4O5/c1-7-27(8-2)23(31)14-11-15(29)12(5)21-18(14)26-19-16(24(32)28(9-3)10-4)17(25)20(30)13(6)22(19)33-21/h11,30H,7-10,25H2,1-6H3 |
InChI-Schlüssel |
LOQXKYAWUVNORV-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C(=O)C1=CC(=O)C(=C2C1=NC3=C(O2)C(=C(C(=C3C(=O)N(CC)CC)N)O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


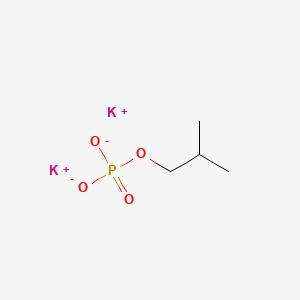

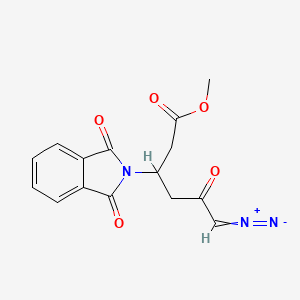

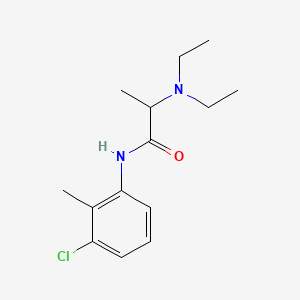
![8-[4-[4-(1,1-dioxo-1,2-benzothiazol-3-yl)piperazin-1-yl]butyl]-3-hydroxy-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B12793532.png)



